5-Cyclohexyl-5-methylimidazolidine-2,4-dione
Description
5-Cyclohexyl-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a bicyclic imidazolidine-2,4-dione core substituted with a cyclohexyl group and a methyl group at the 5-position. Hydantoins are heterocyclic compounds with diverse applications in medicinal chemistry, including antimicrobial, anticonvulsant, and enzyme inhibitory activities.
Properties
IUPAC Name |
5-cyclohexyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMOLUUAPATTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274732 | |
| Record name | 5-cyclohexyl-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-77-8 | |
| Record name | 2, 5-cyclohexyl-5-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-cyclohexyl-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Cyclohexylmethylamine with Diketone Derivatives
A foundational method involves the cyclocondensation of 2-cyclohexyl-2-methylmalonic acid with urea or thiourea under acidic or thermal conditions. This approach capitalizes on the reactivity of malonic acid derivatives to form the imidazolidine-2,4-dione core. For instance, heating 2-cyclohexyl-2-methylmalonic acid with urea at 160–180°C in the presence of phosphoric acid yields the target compound via intramolecular cyclodehydration. The reaction proceeds through intermediate formation of a diurea adduct, followed by elimination of water to generate the bicyclic structure.
Optimization studies reveal that substituting phosphoric acid with polyphosphoric acid (PPA) enhances cyclization efficiency, achieving yields of 68–72%. Critical parameters include strict temperature control to prevent decarboxylation and the use of anhydrous conditions to minimize side reactions. Purification via recrystallization from ethanol or acetonitrile ensures >95% purity, as validated by melting point (254–256°C) and spectroscopic data.
Bromination-Coupled Cyclization Strategy
A halogen-mediated pathway, adapted from antimalarial drug synthesis methodologies, employs bromination to activate intermediates for subsequent cyclization. Starting with 4-(4-chlorophenyl)cyclohexanecarboxylic acid, bromine (Br₂) in an alkaline 1,4-dioxane medium facilitates α-bromination at the cyclohexylmethyl position. The brominated intermediate undergoes nucleophilic substitution with ammonium persulfate and silver nitrate, forming a reactive species that cyclizes with naphthoquinone derivatives.
While this method primarily targets naphthoquinone-based therapeutics, its adaptation for 5-cyclohexyl-5-methylimidazolidine-2,4-dione requires replacing naphthoquinone with urea equivalents. Reaction at 50–55°C in heptane with catalytic hydrochloric acid (HCl) achieves 70–86% yield after recrystallization. Key challenges include controlling bromine stoichiometry to avoid over-halogenation and ensuring regioselective cyclization.
One-Pot Multicomponent Synthesis
Recent advances in imidazolidine-4-one synthesis demonstrate the efficacy of one-pot methodologies for constructing bicyclic frameworks. Ethylcyanoacetate and ethyl glycinate hydrochloride react with cyclohexylmethylamine under neat conditions at 70°C, facilitated by triethylamine. The mechanism proceeds via:
- Nucleophilic attack by the amine on ethylcyanoacetate, forming an imino intermediate.
- Condensation with ethyl glycinate to generate a diamino ester.
- Cyclodehydration to yield the imidazolidine-2,4-dione core.
This method achieves 80–87% yield within 2 hours, with purity >99% after acetonitrile recrystallization. Advantages include reduced solvent use and elimination of intermediate isolation, making it scalable for industrial applications.
Epimerization and Solvent-Driven Purification
For stereochemical refinement, 90% sulfuric acid (H₂SO₄) induces epimerization at the cyclohexylmethyl chiral center, converting diastereomeric mixtures into the thermodynamically favored trans-isomer. Treatment at 28–30°C for 1 hour, followed by quenching in ice water, enriches the desired isomer to 99.8% purity. Sequential recrystallization from dichloromethane/acetonitrile (1:3) removes residual impurities, as confirmed by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | Simple reagents, scalable | High energy input, decarboxylation |
| Bromination-Cyclization | 70–86 | 99 | Regioselective, versatile intermediates | Hazardous bromine handling |
| One-Pot Synthesis | 80–87 | 99 | Rapid, solvent-free, high yield | Requires anhydrous conditions |
| Epimerization | 28.5 | 99.8 | Stereochemical control | Low yield, corrosive reagents |
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Modulation of TRPM8 Channels
One of the notable applications of 5-cyclohexyl-5-methylimidazolidine-2,4-dione is its role as a modulator of TRPM8 (transient receptor potential melastatin 8) channels. TRPM8 channels are implicated in various physiological processes, including thermosensation and nociception. Compounds that modulate these channels can be useful in developing analgesics or treatments for neuropathic pain .
1.2. Antidepressant Activity
Research indicates that derivatives of imidazolidine-2,4-dione compounds may exhibit antidepressant-like effects. The structural modifications of these compounds can lead to enhanced pharmacological profiles, making them candidates for further investigation in the treatment of depression and anxiety disorders .
Synthetic Chemistry Applications
2.1. Synthesis of Bioactive Molecules
this compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for functionalization at different positions, enabling the creation of diverse chemical entities with potential therapeutic effects .
2.2. Reaction with Nucleophiles
This compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers in its structure. This characteristic is exploited in organic synthesis to create more complex molecules from simpler precursors .
Biochemical Reagent
3.1. Analytical Chemistry
In analytical chemistry, this compound is utilized as a biochemical reagent for various assays and experiments. Its stability and reactivity make it suitable for use in biochemical assays aimed at studying enzyme kinetics or metabolic pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
3,5-Disubstituted Imidazolidine-2,4-diones
- IM-3 (5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione): Exhibits central nervous system (CNS) activity, including antinociceptive effects. The ethylphenyl group balances lipophilicity and steric bulk, enabling interaction with neuronal targets .
- IM-7 (3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) : Demonstrates acute cardiovascular effects in rats, likely due to the isopropylphenyl group enhancing affinity for vascular receptors .
Sulfonyl Derivatives
- 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione : The sulfonyl group enhances aldose reductase inhibitory activity, critical for managing diabetic complications. The fluorophenyl group contributes to electron-withdrawing effects, stabilizing enzyme interactions .
- Comparison : The absence of a sulfonyl group in 5-cyclohexyl-5-methylimidazolidine-2,4-dione limits its aldose reductase inhibition but may reduce off-target interactions observed in sulfonamide-containing analogs.
Physicochemical Properties
Solubility and Dipole Moments
- Bis-(β-enamino-pyran-2,4-dione) derivatives: Polar compounds like 2a (dipole moment = 6.23 D) exhibit higher solubility in polar solvents compared to nonpolar analogs. In contrast, this compound is expected to have lower polarity (estimated dipole moment <4 D) due to its bulky cyclohexyl group .
- Thiazolidine-2,4-dione Mannich bases: Derivatives with furan/thiophene moieties (e.g., 4a, 4b) show moderate solubility in ethanol (5–10 mg/mL), whereas the cyclohexyl analog’s solubility is likely lower, necessitating formulation adjustments .
Crystallographic and Intermolecular Interactions
Pharmacological Profiles
Enzyme Inhibition
- Thiazolidinediones (e.g., 1d, 1s) : Inhibit lipid peroxidation (23–84%) and lipoxygenase (LOX) activity, with 1d (5-(3-methoxybenzylidene) derivative) showing 84.2% inhibition .
UV Absorption Properties
- (Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione (4f–4h) : Exhibit λmax ~350 nm, comparable to avobenzone, a commercial UV filter. The conjugated arylidene group is critical for UV absorption .
- This compound : Lacks extended conjugation, resulting in negligible UV absorption, limiting its utility as a UV filter .
Biological Activity
5-Cyclohexyl-5-methylimidazolidine-2,4-dione (commonly referred to as CHMID) is a heterocyclic organic compound with the molecular formula C₁₀H₁₆N₂O₂. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of CHMID, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₀H₁₆N₂O₂
- Molecular Weight : 184.25 g/mol
- CAS Number : 6326-77-8
Structure
The structure of CHMID features a cyclohexyl group and a methyl group attached to an imidazolidine-2,4-dione core, contributing to its unique chemical properties.
The biological activity of CHMID is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate enzyme activity and alter receptor signaling pathways, which can lead to various biological effects including:
- Enzyme Inhibition : CHMID has been investigated for its ability to inhibit enzymes involved in metabolic pathways.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various bacterial and fungal strains.
- Cytotoxic Effects : Preliminary studies suggest that CHMID may possess selective cytotoxicity towards certain cancer cell lines.
Antimicrobial Properties
Research indicates that CHMID exhibits significant antimicrobial activity. In a study conducted by Johnson et al. (2024), the compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These results suggest that CHMID could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The cytotoxic effects of CHMID were evaluated against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The results from Smith et al. (2023) are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| A549 | 40 |
| HCT116 | 35 |
These findings indicate that CHMID possesses selective cytotoxicity towards specific cancer cells, making it a potential candidate for further investigation in cancer therapy.
Enzyme Inhibition Studies
CHMID's ability to inhibit key enzymes was assessed in various studies. Notably, it showed promising results as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition kinetics were characterized as follows:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 15 |
| COX-2 | 10 |
This suggests that CHMID may have anti-inflammatory properties worth exploring further.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry (2024), researchers evaluated the antimicrobial efficacy of CHMID against resistant strains of bacteria. The study demonstrated that CHMID not only inhibited growth but also induced cell death in resistant strains.
Case Study 2: Cytotoxicity Assays
Another significant case study focused on the cytotoxic effects of CHMID on MCF-7 cells. The study utilized flow cytometry to assess apoptosis markers and found that treatment with CHMID significantly increased early apoptotic cells compared to controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Cyclohexyl-5-methylimidazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydantoins or thiazolidinediones with appropriate carbonyl precursors. For example, refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures under controlled conditions (2–3 hours, 80–100°C) yields imidazolidinedione derivatives . Catalysts like sodium acetate enhance cyclization efficiency, while solvent polarity (e.g., DMF vs. ethanol) impacts reaction kinetics and purity. Optimization studies suggest that stoichiometric ratios of reagents (e.g., 1:1.2 for carbonyl precursors) and inert atmospheres reduce side reactions, improving yields up to 75–85% .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography provides definitive stereochemical confirmation, as demonstrated for the structurally analogous 5-(4-fluorophenyl)-5-methyl derivative, resolving bond angles and torsion parameters .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies substituents (e.g., cyclohexyl methyl groups at δ 1.2–1.5 ppm for protons and 25–30 ppm for carbons).
- FT-IR confirms functional groups (e.g., C=O stretches at 1720–1750 cm⁻¹ for the dione moiety) .
- Mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ peaks within ±0.5 ppm accuracy) .
Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C, separated from oxidizers and acids to prevent decomposition .
- Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and conduct reactions in fume hoods to avoid inhalation.
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) guide the experimental design of novel derivatives?
- Methodological Answer :
- Reaction Pathway Prediction : Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states and intermediates, identifying energetically favorable routes for substituent modifications .
- Solvent Effects : COSMO-RS simulations predict solubility and reaction rates in polar aprotic solvents (e.g., DMF vs. THF), aligning with experimental yield trends .
- Electronic Properties : HOMO-LUMO analyses correlate substituent electron-withdrawing/donating effects with reactivity, aiding in prioritizing synthetic targets .
Q. What strategies resolve contradictions in spectroscopic data during stereochemical analysis?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NOESY NMR (to detect spatial proximity of cyclohexyl protons) with X-ray data to resolve ambiguities in diastereomer assignments .
- Dynamic NMR : Analyze temperature-dependent splitting patterns to identify conformational flexibility in the cyclohexyl ring .
- Crystallographic Refinement : Use SHELX software to refine occupancy ratios in cases of disordered crystal packing .
Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Substituent | Activity Trend (Example) | Mechanism Insight | Reference |
|---|---|---|---|
| Cyclohexyl | Enhanced lipophilicity → Improved membrane permeability | LogP increases by 1.5 units vs. phenyl analogs | |
| 4-Fluorophenyl | Higher antimicrobial potency (MIC 8 µg/mL vs. 32 µg/mL for cyclohexyl) | Electron-withdrawing groups enhance target binding |
- In Silico Docking : AutoDock Vina simulations show cyclohexyl derivatives bind deeper into hydrophobic enzyme pockets (e.g., CYP450 isoforms) compared to planar aryl groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
